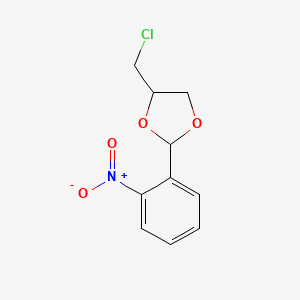![molecular formula C13H15N3O2 B13959572 1-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B13959572.png)
1-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid is a compound that features a benzimidazole ring fused to a piperidine ring with a carboxylic acid functional group. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical applications due to their ability to interact with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid typically involves the formation of the benzimidazole ring followed by the introduction of the piperidine and carboxylic acid groups. One common method involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions to form the benzimidazole core. Subsequent reactions introduce the piperidine ring and carboxylic acid group through various substitution and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency .
化学反応の分析
Types of Reactions
1-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the benzimidazole ring can yield dihydrobenzimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring and the piperidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
Major products formed from these reactions include various substituted benzimidazole and piperidine derivatives, which can have enhanced or modified biological activities .
科学的研究の応用
1-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts .
作用機序
The mechanism of action of 1-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Similar Compounds
1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid: Similar structure with a pyridine ring instead of a piperidine ring.
2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole: Contains a benzimidazole ring linked to a piperidine ring with additional functional groups.
Uniqueness
1-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid is unique due to its specific combination of the benzimidazole and piperidine rings with a carboxylic acid group, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H15N3O2 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
1-(1H-benzimidazol-2-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H15N3O2/c17-12(18)9-4-3-7-16(8-9)13-14-10-5-1-2-6-11(10)15-13/h1-2,5-6,9H,3-4,7-8H2,(H,14,15)(H,17,18) |
InChIキー |
ZCJYHYVPEWXDGL-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![[(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13959591.png)
![Methyl 3-[(2,4-dimethylbenzene-1-sulfonyl)amino]benzoate](/img/structure/B13959597.png)

